molecular formula C14H12INO2 B7644851 N-(benzyloxy)-3-iodobenzamide

N-(benzyloxy)-3-iodobenzamide

Cat. No.: B7644851
M. Wt: 353.15 g/mol
InChI Key: AVUOKFJHORANHJ-UHFFFAOYSA-N
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Description

N-(benzyloxy)-3-iodobenzamide is a synthetic organic compound of significant interest in chemical research and development. This benzamide derivative features an iodine atom on the benzamide ring, making it a valuable intermediate for various synthetic transformations, including metal-catalyzed cross-coupling reactions. The compound is identified by the CAS Number 82082-51-7 . As a building block in medicinal chemistry, its structural motifs are explored in the development of potential therapeutic agents. Research into similar salicylanilide and benzamide compounds has demonstrated their investigation as antitubercular agents, though such studies also highlight potential cytotoxicity concerns that require further investigation . Furthermore, related iodine-containing benzamides have been developed as highly selective ligands for receptor imaging, underscoring the utility of this chemical class in diagnostic research . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

3-iodo-N-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-13-8-4-7-12(9-13)14(17)16-18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUOKFJHORANHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Applications

N-(benzyloxy)-3-iodobenzamide has shown promise in various biological applications:

  • Anticancer Activity:
    • The compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies have demonstrated its effectiveness against multiple cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Enzyme Inhibition:
    • It acts as an inhibitor of histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are critical targets in cancer therapy and other diseases. The mechanism involves the interaction of the benzyloxy group with the enzyme active site, enhancing binding affinity .
  • Antimicrobial Properties:
    • Preliminary studies indicate that this compound possesses antimicrobial activity, making it a candidate for developing new antibacterial agents .

Current Research and Case Studies

Recent research has focused on expanding the applications of this compound:

  • Drug Development: Various derivatives of this compound are being synthesized to improve solubility and biological activity. These derivatives are being evaluated for their potential as therapeutic agents against cancer and neurodegenerative diseases .
  • Targeted Protein Degradation: The compound is being explored in the context of proteolysis targeting chimeras (PROTACs), which represent a novel approach to drug discovery by promoting the degradation of disease-associated proteins .

Limitations and Future Directions

Despite its promising applications, this compound faces certain limitations:

  • Solubility Issues: Its low solubility in water can hinder its application in pharmacology.
  • Toxicity Concerns: While initial studies suggest low toxicity towards human cells, comprehensive toxicity assessments are necessary for clinical applications.

Future research should focus on:

  • Developing more soluble derivatives.
  • Conducting extensive toxicity studies.
  • Exploring additional biological targets to broaden its therapeutic applications.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of N-(benzyloxy)-3-iodobenzamide, highlighting differences in substituents and their implications:

Compound Name Structure/Modification Molecular Formula Key Features/Applications Reference
N-(3-(Acridine-9-ylamino)-propyl)-3-iodobenzamide (A3) Acridine-amino-propyl substituent C23H21IN4O DNA intercalation; Auger electron therapy
N-(2-Hydroxy-1-methyl-ethyl)-3-iodobenzamide Hydroxy-methyl-ethyl substituent C10H12INO2 Enhanced solubility; synthetic intermediate
N-(2,5-Dimethylphenyl)-3-iodobenzamide (Y030-3270) 2,5-Dimethylphenyl substituent C15H14INO Steric effects; antimicrobial screening
N-Biphenyl-3-yl-2-iodobenzamide Biphenyl substituent; 2-iodo positional isomer C19H14INO Positional isomer; electronic effects

Key Observations :

  • Positional Isomerism : The 3-iodo configuration (vs. 2-iodo in biphenyl analogs) alters electronic distribution, which could impact binding affinity in biological targets .

Physicochemical Properties

  • Lipophilicity : The benzyloxy group likely increases logP compared to hydroxylated analogs (e.g., N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide), favoring membrane permeability .

Preparation Methods

Synthesis via 3-Iodobenzoic Acid Intermediate

The most straightforward route begins with 3-iodobenzoic acid (C₇H₅IO₂), which undergoes activation to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The activated intermediate reacts with O-benzylhydroxylamine (C₇H₉NO) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.

Reaction Conditions:

  • Acid Chloride Formation: 3-Iodobenzoic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) at 70°C for 4 hours. Excess SOCl₂ is removed under vacuum.

  • Amide Coupling: The acid chloride is dissolved in DCM, cooled to 0°C, and treated with O-benzylhydroxylamine (1.1 eq) and triethylamine (TEA, 1.5 eq). The mixture is stirred for 12 hours at room temperature.

Yield: 68–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Challenge: O-Benzylhydroxylamine’s hygroscopic nature necessitates strict anhydrous conditions to prevent hydrolysis.

Direct Iodination of N-(Benzyloxy)benzamide

Electrophilic Aromatic Iodination

This method introduces iodine post-amide formation. N-(Benzyloxy)benzamide (C₁₄H₁₃NO₂) is iodinated at the meta position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.

Procedure:

  • Iodination: N-(Benzyloxy)benzamide (1 eq) is dissolved in acetic acid (AcOH) with ICl (1.2 eq) and iron(III) chloride (FeCl₃, 0.1 eq) . The reaction is heated to 50°C for 6 hours.

  • Workup: The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.

Yield: 60–65% with 90% regioselectivity for the 3-iodo product.

Limitation: Competing para-iodination (5–10%) necessitates chromatographic purification.

Cross-Coupling Strategies

Ullmann-Type Coupling for Benzyloxy Group Introduction

A palladium/copper-catalyzed Ullmann coupling enables direct benzyloxy attachment to a pre-iodinated benzamide scaffold.

Steps:

  • 3-Iodobenzamide Synthesis: 3-Iodobenzoic acid is converted to its amide via EDCI/HOBt coupling with ammonium chloride.

  • Benzyloxy Introduction: The amide (1 eq), benzyl alcohol (1.5 eq), copper(I) iodide (CuI, 10 mol%) , and 1,10-phenanthroline (20 mol%) are heated in dimethylformamide (DMF) at 110°C for 24 hours.

Yield: 55–60% after extraction and silica gel purification.

Advantage: Avoids handling hazardous iodinating agents.

Reductive Amination Pathway

Benzyloxyamine Generation In Situ

This method generates O-benzylhydroxylamine in situ from benzyloxyamine hydrochloride and couples it with 3-iodobenzoyl chloride.

Procedure:

  • Neutralization: Benzyloxyamine hydrochloride (1 eq) is neutralized with NaOH (1 eq) in water/DCM.

  • Coupling: The free amine is extracted into DCM and reacted with 3-iodobenzoyl chloride (1 eq) at 0°C.

Yield: 70–78% with minimal byproducts.

Optimization Note: Excess TEA (2 eq) improves amine availability.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

A Wang resin-functionalized 3-iodobenzoic acid is coupled with benzyloxyamine, followed by cleavage to release the product.

Steps:

  • Resin Activation: Wang resin is treated with 3-iodobenzoic acid using DCC/DMAP.

  • Amide Formation: Benzyloxyamine (3 eq) and HOBt (1 eq) in DMF are agitated for 24 hours.

  • Cleavage: Trifluoroacetic acid (TFA)/DCM (1:1) releases the product.

Yield: 80–85% (purity >95% by HPLC).

Advantage: Scalable for combinatorial libraries.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acid Chloride Coupling7598High efficiencyMoisture-sensitive conditions
Electrophilic Iodination6590Late-stage iodinationRegioselectivity issues
Ullmann Coupling6085Avoids iodinating agentsLong reaction times
Reductive Amination7897In situ amine generationRequires strict pH control
Solid-Phase Synthesis8595High throughputSpecialized equipment needed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(benzyloxy)-3-iodobenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling 3-iodobenzoic acid derivatives with O-benzyl hydroxylamine under amide-forming conditions. Key steps include:

  • Activation of the carboxylic acid using reagents like pivaloyl chloride or DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF) .
  • Maintaining low temperatures (0–5°C) during coupling to minimize side reactions .
  • Purification via column chromatography or recrystallization to isolate the product. Yields are highly solvent-dependent; DMF often improves solubility but may require rigorous drying .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzyloxy group (δ ~4.8–5.2 ppm for –OCH2_2Ph) and iodinated aromatic protons (downfield shifts due to iodine's electron-withdrawing effect) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the iodine atom and benzyloxy orientation, critical for understanding reactivity .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm1^{-1}) and ether C-O bonds (~1250 cm1^{-1}) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a directing group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Use of Pd(PPh3_3)4_4 or Pd(OAc)2_2 with aryl boronic acids under inert atmospheres .
  • Solvent selection (e.g., THF or DMF) impacts reaction rates and byproduct formation.
  • Monitoring via TLC or HPLC ensures selective substitution without debenzylation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when varying solvents or catalysts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of solvents (polar vs. nonpolar), catalysts (Pd vs. Cu), and temperatures to identify optimal conditions .
  • Mechanistic Studies : Use 19^{19}F NMR (if fluorinated analogs are synthesized) or kinetic isotope effects to probe rate-determining steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and solvent effects on activation barriers .

Q. What strategies mitigate decomposition of this compound during storage or reactions?

  • Methodological Answer :

  • Stability Analysis : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. HPLC-MS identifies degradation products (e.g., debenzylated analogs) .
  • Formulation : Store in amber vials under argon at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. How can the compound’s interactions with biological targets (e.g., enzymes) be quantitatively assessed?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon_{on}/koff_{off}) and affinity (KD_D) for targets like proteases or kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guiding mutagenesis studies to validate interaction sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :

  • Error Analysis : Compare force fields (e.g., AMBER vs. CHARMM) in docking simulations. Solvent models (implicit vs. explicit) significantly affect accuracy .
  • Experimental Validation : Synthesize analogs with modified substituents (e.g., replacing iodine with bromine) to test predicted trends .

Research Design Tables

Parameter Optimal Condition Impact on Yield Reference
SolventAnhydrous DMFMaximizes solubility
CatalystPd(OAc)2_2/PPh3_3Enhances coupling efficiency
Temperature0–5°C (coupling step)Reduces side reactions
Analytical Technique Key Peaks/Data Application
1^1H NMRδ 5.1 ppm (–OCH2_2Ph)Confirms benzyloxy group
X-ray CrystallographyC–I bond length (~2.09 Å)Resolves stereochemistry

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